molecular formula C13H13NO5S B2641344 Furan-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797697-27-8

Furan-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2641344
CAS No.: 1797697-27-8
M. Wt: 295.31
InChI Key: STHORAMPVHYCDA-UHFFFAOYSA-N
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Description

Furan-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an azetidine ring, a four-membered nitrogen-containing ring. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the furan and azetidine precursors. One common method involves the reaction of furan-2-carbaldehyde with a sulfonyl azetidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF), to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction may produce dihydrofuran derivatives.

Scientific Research Applications

Furan-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Furan-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The furan and azetidine rings can interact with enzymes and receptors, modulating their activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity to its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of the compound.

    Azetidine-2-carboxylic acid: Another azetidine derivative with different biological properties.

    Furan-2,5-dione: An oxidation product of furan derivatives.

Uniqueness

Furan-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is unique due to the combination of the furan and azetidine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

furan-2-yl-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5S/c15-13(12-4-2-6-19-12)14-7-11(8-14)20(16,17)9-10-3-1-5-18-10/h1-6,11H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHORAMPVHYCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CO2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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